An In-depth Technical Guide on the Synthesis and Characterization of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
An In-depth Technical Guide on the Synthesis and Characterization of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
Introduction
5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid is an azo compound that has garnered significant interest within the scientific community. Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a versatile class of organic molecules with wide-ranging applications.[1] They are extensively used as dyes and pigments in various industries, and many exhibit important biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] The title compound, a derivative of salicylic acid, holds potential for applications in medicinal chemistry and materials science. Salicylic acid and its derivatives are well-known for their therapeutic effects, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The incorporation of the azo linkage and the substituted phenyl ring into the salicylic acid scaffold can modulate its physicochemical and biological properties, leading to novel functionalities.
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid. It is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a thorough discussion of analytical techniques for structural elucidation and purity assessment.
Synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
The synthesis of this azo compound is typically achieved through a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling agent.[1] In this case, the synthesis involves the diazotization of 2-amino-5-chlorobenzoic acid and its subsequent coupling with salicylic acid.
Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: Synthetic workflow for 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Salicylic acid
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Sodium hydroxide (NaOH)
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Distilled water
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Ice
Step 1: Diazotization of 2-Amino-5-chlorobenzoic acid
The initial and critical step is the conversion of the primary aromatic amine, 2-amino-5-chlorobenzoic acid, into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[4]
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In a beaker, suspend a precisely weighed amount of 2-amino-5-chlorobenzoic acid in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.
-
In a separate vessel, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-5-chlorobenzoic acid with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt is indicated by a clear solution.
Causality Behind Experimental Choices: The use of a strong acid like HCl is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the diazotizing agent.[5] The low temperature is critical because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.
Step 2: Azo Coupling Reaction
The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, in this case, salicylic acid. The hydroxyl and carboxyl groups on the salicylic acid ring are activating groups, directing the coupling to the position para to the hydroxyl group.
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In a separate beaker, dissolve a stoichiometric amount of salicylic acid in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step 1) to the cold solution of salicylic acid with vigorous stirring. A colored precipitate of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid should form immediately. The color can range from yellow to red-orange.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
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Acidify the mixture with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product completely.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Causality Behind Experimental Choices: The azo coupling reaction is typically carried out in a basic medium because the phenoxide ion (formed from salicylic acid in NaOH) is a more powerful activating group than the undissociated phenol.[3] This enhances the rate and yield of the electrophilic aromatic substitution reaction.
Characterization of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Analytical Techniques Workflow
Caption: Interrelation of analytical techniques for product characterization.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid.
| Analytical Technique | Parameter | Expected Observation/Value | Interpretation |
| Melting Point | Melting Range | A sharp melting point | Indicates the purity of the compound. |
| Thin Layer Chromatography (TLC) | Rf value | A single spot with a specific Rf value | Confirms the presence of a single compound and can be used to monitor reaction progress. |
| UV-Visible Spectroscopy | λmax | Absorption maxima in the visible region (typically 400-500 nm) and UV region. | The absorption in the visible region is characteristic of the azo chromophore (-N=N-). The position of λmax is influenced by the substituents on the aromatic rings. |
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-2500 (O-H stretch, broad, carboxylic acid and phenol), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic), ~1450 (N=N stretch, azo), ~750 (C-Cl stretch) | Confirms the presence of key functional groups in the molecule.[6][7] |
| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | Signals in the aromatic region (7.0-8.5 ppm), signals for the acidic protons (COOH and OH) at higher chemical shifts. | Provides information on the number and environment of protons in the molecule, confirming the aromatic substitution pattern.[6] |
| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | Signals for aromatic carbons, carbonyl carbon (COOH), and carbons attached to heteroatoms. | Complements the ¹H NMR data and confirms the carbon skeleton of the molecule.[8] |
| Mass Spectrometry | m/z | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₉ClN₂O₅). | Confirms the molecular weight of the synthesized compound.[9] |
| Elemental Analysis | % Composition | Experimental percentages of C, H, N, and Cl should be in close agreement with the calculated values. | Provides quantitative confirmation of the elemental composition of the molecule.[3] |
Detailed Methodologies for Key Experiments
UV-Visible Spectroscopy
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., ethanol or DMSO).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
FT-IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.
-
Alternatively, the spectrum can be recorded using an ATR (Attenuated Total Reflectance) accessory.
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Assign the characteristic absorption bands to the corresponding functional groups.
¹H and ¹³C NMR Spectroscopy
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.
Conclusion
The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid via diazotization and azo coupling is a well-established and reliable method. The success of the synthesis relies on careful control of reaction conditions, particularly temperature. A comprehensive suite of analytical techniques is necessary to unequivocally confirm the structure and purity of the final product. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize and characterize this promising compound for further investigation in various scientific and industrial applications.
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